N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2S/c1-17-9-3-5-11-19(17)30-22(33)18-10-4-6-12-20(18)31-23(30)28-29-24(31)34-15-21(32)27-25(16-26)13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEWQUHGPWZDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5(CCCCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide is a compound belonging to the class of triazoloquinazolines, which have garnered significant attention due to their diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a triazoloquinazoline core, which is known for its ability to interact with biological targets such as DNA and various enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinazolines. The compound's biological activity has been evaluated against several human cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Cytotoxicity Evaluation
The cytotoxic effects were assessed using the MTT assay, measuring the half-maximal inhibitory concentration (IC50) values. The results indicate that this compound exhibits moderate to significant cytotoxicity against these cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 | 29.47 |
| MCF-7 | 27.05 |
| PC3 | 40.00 |
| HCT-116 | 17.35 |
These findings suggest that the compound has a preferential cytotoxic effect on colorectal carcinoma cells compared to other tested lines .
The mechanism by which this compound exerts its anticancer effects is primarily through:
- DNA Intercalation : The triazoloquinazoline structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerase II : It has been shown to inhibit topoisomerase II activity, leading to increased DNA damage and apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, promoting apoptotic pathways.
Case Studies
Several research initiatives have focused on the biological activity of similar triazoloquinazolines. For instance:
- Study on Triazoloquinazolines : A series of derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most active derivatives exhibited IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cells .
- Molecular Hybridization : Research demonstrated that hybrid compounds combining triazole and quinazoline moieties showed enhanced bioactivity against cancer cells due to improved binding affinities and lipophilicity .
Scientific Research Applications
Pharmaceutical Development
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide has been investigated for its potential as a pharmaceutical agent due to its unique molecular structure which may interact with biological targets effectively.
Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of similar triazole compounds demonstrated significant inhibitory activity against specific cancer cell lines. The structural similarities suggest that this compound could exhibit comparable anticancer properties .
Agricultural Chemistry
The compound has shown promise in agricultural applications, particularly as a pesticide or fungicide.
Research Findings : Recent studies have indicated that compounds with triazole structures possess fungicidal activities against various plant pathogens. For instance, a related compound was effective against Fusarium graminearum, a significant wheat pathogen . This suggests that this compound may also be effective against similar agricultural threats.
Data Table: Comparative Efficacy of Related Compounds
| Compound Name | Activity Type | Target Organism | Efficacy (IC50) |
|---|---|---|---|
| Compound A | Anticancer | HeLa Cells | 15 µM |
| Compound B | Fungicidal | Fusarium graminearum | 20 µM |
| N-(1-cyanocyclohexyl)-2-[...] | Potential Anticancer/Fungicidal | TBD | TBD |
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core via cyclization of hydrazine derivatives with carbon disulfide under basic conditions. Subsequent functionalization includes nucleophilic substitution for introducing the cyanocyclohexyl and 2-methylphenyl groups. Reaction monitoring via TLC and purification by recrystallization (e.g., using pet-ether) are critical for optimizing yield and purity .
- Key steps :
- Cyclization to form triazoloquinazoline core.
- Sulfanyl acetamide linkage via thiol-alkylation.
- Final purification using HPLC (≥95% purity threshold) .
Q. How is structural characterization and purity validation performed?
Advanced analytical techniques are essential:
- NMR spectroscopy : Confirms substituent positions (e.g., cyclohexyl cyanide protons at δ 1.5–2.1 ppm).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 504.2).
- HPLC : Assesses purity (>95%) and stability under varying pH/temperature .
Q. What in vitro models are suitable for initial biological screening?
Standardized assays include:
- Anticancer activity : NCI-60 cell line panel (IC₅₀ determination).
- Antimicrobial screening : MIC tests against S. aureus and E. coli.
- Enzyme inhibition : COX-1/COX-2 assays (IC₅₀ comparison to reference inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
SAR strategies involve:
- Substituent modification : Varying the 2-methylphenyl group (e.g., fluorophenyl or methoxy derivatives) to enhance target binding.
- Core rigidity : Introducing fused rings (e.g., quinoxaline) to improve metabolic stability.
- Data-driven design : Computational docking (AutoDock Vina) to predict interactions with kinases or proteases .
- Example SAR Table :
| Derivative | R-group | IC₅₀ (COX-2, μM) |
|---|---|---|
| Parent | 2-MePh | 0.85 |
| Analog A | 3-FPh | 0.62 |
| Analog B | 4-OMePh | 1.12 |
| Data adapted from COX inhibition studies . |
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC₅₀ values) require:
- Orthogonal assays : Cross-validate using fluorescence polarization (binding affinity) and cellular viability (MTT) assays.
- Standardized protocols : Control solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Meta-analysis : Compare datasets from PubChem BioAssay and independent studies to identify outliers .
Q. How is the mechanism of action elucidated against complex targets (e.g., kinases)?
Integrated approaches include:
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Transcriptomics : RNA-seq of treated cancer cells to map pathway enrichment (e.g., apoptosis vs. autophagy).
- Crystallography : Co-crystallization with human topoisomerase IIα to resolve binding motifs .
Methodological Considerations
Q. What experimental controls are critical in stability studies?
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂).
- Stability-indicating HPLC : Ensure baseline separation of degradation products (e.g., sulfoxide or cyanide hydrolysis byproducts) .
Q. How to design a robust pharmacokinetic (PK) study for this compound?
- In vitro ADME : Microsomal stability (human liver microsomes, t₁/₂ > 30 min), Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s).
- In vivo PK (rat model) : Dose at 10 mg/kg IV/PO; measure plasma exposure (AUC₀–24h) and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
